molecular formula C14H9FN2OS B5577444 2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide

Cat. No. B5577444
M. Wt: 272.30 g/mol
InChI Key: YTAQRFRKEHKBIH-CSKARUKUSA-N
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Description

Synthesis Analysis

The synthesis of related acrylamide derivatives involves condensation reactions under specific conditions. For instance, a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from the condensation of equimolar equivalents of specific precursors in boiling ethanol under basic conditions, achieving a 90% yield. This process highlights the importance of selecting appropriate reactants and conditions for achieving high yields and purity in the synthesis of complex acrylamides (Kariuki et al., 2022).

Molecular Structure Analysis

The structure and conformation of such compounds are crucial for understanding their reactivity and properties. Single crystal X-ray diffraction is commonly employed for structural determination, providing detailed insights into the molecular arrangement and interactions within the crystal lattice. For related compounds, X-ray diffraction has revealed supramolecular networks governed by hydrogen bonding and π-π stacking interactions, which play significant roles in stabilizing the molecular structure (Matos et al., 2016).

Chemical Reactions and Properties

Acrylamides such as 2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide participate in various chemical reactions, including oxidative cyclization and annulation processes. These reactions can lead to the formation of novel heterocyclic compounds with potential biological and pharmaceutical applications. For example, the oxidative cyclization of certain precursors with unsaturated amides has been utilized to synthesize cyano- and dihydrofuran-carboxamides (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Differential scanning calorimetry and powder X-ray diffraction are techniques often used to study these properties, providing insights into phase transitions and the material's thermal behavior. The distinct stacking modes and molecular interactions significantly affect the luminescent properties and phase behavior of these compounds (Song et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of acrylamide derivatives in various domains. Studies on the supramolecular assembly and intermolecular interactions, such as hydrogen bonding and π-π stacking, provide valuable information on how these compounds can be utilized and manipulated in chemical syntheses and material science applications (Matos et al., 2016).

Scientific Research Applications

Corrosion Inhibition

Research has investigated acrylamide derivatives, including structures similar to 2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide, for their effectiveness as corrosion inhibitors. A study on the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrated these compounds' efficacy, showing maximum efficiencies of up to 86.1% in preventing corrosion, suggesting potential applications in protecting metals against corrosion in acidic environments (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Another area of research focuses on the mechanofluorochromic properties of acrylamide derivatives. A study on 3-aryl-2-cyano acrylamide derivatives revealed distinct optical properties due to their face-to-face stacking mode. These properties are crucial for developing materials with applications in sensing, imaging, and as optical switches (Song et al., 2015).

Oxidative Cyclization

Research on the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides has led to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the chemical versatility and potential for creating novel compounds with applications in pharmaceuticals and material science (Burgaz et al., 2007).

Molecular Engineering for Solar Cell Applications

In the field of renewable energy, acrylamide derivatives have been explored for their utility in solar cell applications. A study on organic sensitizers for solar cells highlighted the engineering of molecules with acrylamide structures for high incident photon-to-current conversion efficiency, pointing towards their significant potential in enhancing solar cell performance (Kim et al., 2006).

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAQRFRKEHKBIH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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